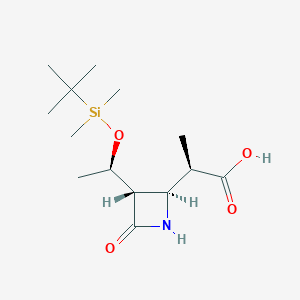

(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid

Description

Stereochemical Configuration Analysis

The stereochemical complexity of (R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid stems from the presence of multiple chiral centers that dictate its three-dimensional structure and biological properties. The compound contains three distinct chiral centers, each contributing to the overall stereochemical identity of the molecule. The first chiral center is located at the carbon atom bearing the propanoic acid side chain, designated with (R) configuration. This stereochemical assignment reflects the priority sequence established by the Cahn-Ingold-Prelog rules, where the carboxylic acid group takes precedence over other substituents attached to this carbon center.

The azetidinone ring system itself contributes two additional chiral centers at positions 2 and 3 of the four-membered ring, both assigned (S) and (S) configurations respectively. These stereochemical designations are critical for maintaining the compound's biological activity and its role as a synthetic intermediate. The (2S,3S) configuration of the azetidinone ring creates a specific spatial arrangement that influences both the molecule's conformational preferences and its interaction with biological targets. This particular stereochemical pattern is essential for the compound's function as a key intermediate in carbapenem synthesis, where the precise three-dimensional arrangement of functional groups determines the effectiveness of the final antibiotic product.

The third chiral center resides within the ethyl side chain attached to the tert-butyldimethylsilyl protecting group, bearing an (R) configuration. This stereochemical element adds another layer of complexity to the molecule's overall architecture and plays a crucial role in determining the compound's synthetic utility. The presence of the (R) configuration at this position influences the steric environment around the protected hydroxyl group and affects both the stability of the protecting group and its eventual removal during synthetic transformations.

| Chiral Center Position | Stereochemical Configuration | Functional Group Environment |

|---|---|---|

| Propanoic acid carbon | (R) | Carboxylic acid, azetidinone ring |

| Azetidinone position 2 | (S) | Lactam nitrogen, propanoic acid |

| Azetidinone position 3 | (S) | Lactam carbonyl, ethyl side chain |

| Ethyl side chain carbon | (R) | tert-Butyldimethylsilyl ether, methyl |

The stereochemical integrity of these chiral centers must be maintained throughout synthetic transformations to preserve the compound's intended biological activity. Crystallographic studies have demonstrated that the specific (R,S,S,R) configuration pattern creates a rigid molecular framework that restricts conformational flexibility while maintaining optimal positioning of functional groups for subsequent synthetic elaboration. The stereochemical configuration also influences the compound's interaction with enzymes and other biological macromolecules, making precise stereochemical control essential for its pharmaceutical applications.

Propriétés

IUPAC Name |

(2R)-2-[(2S,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4Si/c1-8(13(17)18)11-10(12(16)15-11)9(2)19-20(6,7)14(3,4)5/h8-11H,1-7H3,(H,15,16)(H,17,18)/t8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNANGMFTFSNDLW-GWOFURMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(NC1=O)C(C)C(=O)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432351 | |

| Record name | (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90776-58-2 | |

| Record name | (R)-2-[(3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-2-oxoazetidin-4-yl]propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90776-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α-methyl-4-oxo-, (αR,2S,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Formation of the Azetidinone Ring

- The azetidinone ring is typically synthesized via a [2+2] cycloaddition reaction between an imine and a ketene intermediate. This reaction forms the four-membered β-lactam ring, which is the core scaffold of the molecule.

- The ketene is generated in situ from acid chlorides or other precursors under controlled conditions.

- The stereochemistry at the 2S,3S positions of the azetidinone ring is controlled by the choice of chiral starting materials or chiral auxiliaries during the cycloaddition step.

Introduction of the (R)-1-((tert-Butyldimethylsilyl)oxy)ethyl Side Chain

- The hydroxyl group on the side chain is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent unwanted side reactions during subsequent synthetic steps.

- Protection is achieved by treating the free hydroxyl precursor with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.

- This step is crucial for enhancing the stability of the intermediate and improving the selectivity of downstream reactions.

Installation of the Propanoic Acid Moiety

- The propanoic acid group is introduced at the 2-position of the azetidinone ring.

- This can be achieved by using chiral precursors bearing the carboxylic acid functionality or by subsequent oxidation of an appropriate side chain.

- The stereochemistry at this position (R configuration) is maintained through the use of enantiomerically pure starting materials or chiral catalysts.

Stereochemical Control

- The overall stereochemistry of the molecule, with (2R, 2S, 3S, 1R) configurations, is controlled by employing chiral catalysts, auxiliaries, or enantiopure starting materials.

- Enantioselective synthesis methods ensure the correct spatial arrangement of substituents, which is critical for the compound’s biological and chemical properties.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | [2+2] Cycloaddition | Imine + Ketene (from acid chloride) | Formation of azetidinone ring with stereocontrol |

| 2 | Hydroxyl Protection | TBDMS-Cl, Imidazole or Pyridine | Protection of hydroxyl as TBDMS ether |

| 3 | Side Chain Functionalization | Chiral precursors or oxidation methods | Installation of propanoic acid moiety |

| 4 | Stereochemical Control | Chiral catalysts/auxiliaries or enantiopure materials | Ensures correct stereochemistry |

Research Findings and Practical Considerations

- The TBDMS protecting group is favored due to its stability under a variety of reaction conditions and ease of removal when necessary.

- The azetidinone ring synthesis via [2+2] cycloaddition is well-established and allows for high stereoselectivity when chiral imines or ketenes are used.

- The compound’s stereochemistry is critical for its function, especially given its structural similarity to β-lactam antibiotics, which require precise 3D arrangements for biological activity.

- The synthetic route is modular, allowing for variations in the side chain or protecting groups to tailor the compound for specific research or pharmaceutical applications.

Comparative Notes on Similar Compounds

- Compounds lacking the TBDMS group (e.g., with free hydroxyl) are less stable and more prone to side reactions.

- Substitution of the TBDMS group with other protecting groups (e.g., methoxy) alters reactivity and stability, impacting synthetic efficiency.

- The presence of the TBDMS group in this compound provides unique protection and stability, making it a valuable intermediate in complex organic syntheses.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group if the TBDMS protecting group is removed.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.

Substitution: The TBDMS group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like fluoride ions (from TBAF - tetrabutylammonium fluoride) can be used to remove the TBDMS group.

Major Products

Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

Reduction: Alcohol derivatives from the reduction of the carbonyl group.

Substitution: Compounds with different protecting groups or functional groups replacing the TBDMS group.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable in the development of new synthetic methodologies.

Biology

The compound’s azetidinone ring is structurally similar to β-lactam antibiotics, suggesting potential applications in the development of new antibacterial agents. Its ability to interact with biological molecules through its functional groups makes it a candidate for biochemical studies.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, particularly in the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mécanisme D'action

The mechanism of action of ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. The TBDMS group provides stability, allowing the compound to reach its target site without premature degradation.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of (R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic Acid and Related Compounds

Functional Group and Reactivity Analysis

Azetidinone Core

All three compounds share a β-lactam (azetidinone) backbone, which is critical for biological activity in antibiotics. However, the main compound contains a 4-oxoazetidine ring, while the compound from has a 2-oxoazetidine system, altering ring strain and reactivity .

Protecting Groups

Side Chain Modifications

- The acetate analogue replaces this with an ester group, reducing polarity and possibly serving as a prodrug .

- The benzyl- and phenylacetamide-containing compound () exhibits significant steric bulk, which may hinder enzymatic degradation or receptor binding .

Activité Biologique

(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid, also known by its CAS number 90776-58-2, is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes an azetidine ring and a tert-butyldimethylsilyl group, which may influence its pharmacological properties.

The molecular formula of this compound is C14H27NO4Si, with a molecular weight of approximately 301.46 g/mol. The compound is characterized by the following structural features:

- IUPAC Name : this compound

- Smiles Notation : CC@HC(O)=O

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. Below are key findings from the literature:

Anticancer Potential

Some studies have explored the anticancer properties of azetidine derivatives. The presence of the 4-oxo group in the azetidine ring may contribute to the inhibition of cancer cell proliferation. In vitro studies have indicated that related compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties.

Enzyme Inhibition

The compound's structural characteristics may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, azetidine derivatives have been studied for their ability to inhibit enzymes such as proteases and kinases, which are crucial in various biological processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Study : A study on azetidine derivatives demonstrated that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anticancer Activity : In vitro assays showed that azetidine-based compounds could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.

- Enzyme Inhibition : Research indicated that similar compounds could effectively inhibit serine proteases, which play a role in cancer metastasis and inflammation. This suggests potential therapeutic applications in cancer treatment and inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Study on azetidine derivatives |

| Anticancer | Induces apoptosis in cancer cells | In vitro assays |

| Enzyme Inhibition | Inhibits serine proteases | Mechanistic studies |

Q & A

Q. How can in silico models predict the compound’s reactivity in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.